2-(4-Methylphenyl)phenol
Overview
Description
Mechanism of Action
Target of Action
A structurally similar compound, 2-methoxy-6-{(e)-[(4-methylphenyl)imino]methyl}phenol, has been found to interact with estrogen receptors . The role of estrogen receptors is to bind estrogens, which are primary female sex hormones, and regulate gene expression.
Mode of Action
It’s known that phenolic compounds, in general, can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical reactions, including electrophilic aromatic substitution .
Biochemical Analysis
Biochemical Properties
It is known that this compound belongs to the class of aromatic monoterpenoids . Monoterpenoids are a class of terpenes that consist of two isoprene units and have the molecular formula C10H16. They are involved in a wide variety of biological processes, including cell signaling, immune response, and inflammation .
Cellular Effects
Related compounds have been shown to exhibit antimicrobial and anti-inflammatory activities
Molecular Mechanism
It is known that benzylic compounds, which include 2-(4-Methylphenyl)phenol, can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the compound, potentially affecting its interactions with biomolecules and its overall biological activity .
Metabolic Pathways
It is known that monoterpenoids, a class of compounds to which this compound belongs, are involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under inert conditions .
Industrial Production Methods: Industrial production of this compound often involves the hydroxylation of biphenyl derivatives. This process can be catalyzed by various metal catalysts, including iron or copper complexes, under controlled temperature and pressure conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenyl)phenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-(4-Methylphenyl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenol: The parent compound, phenol, lacks the methyl group and has different reactivity and applications.
4-Methylphenol (p-Cresol): This compound has a methyl group at the para position but lacks the additional phenyl ring, resulting in different chemical properties and uses.
Uniqueness: 2-(4-Methylphenyl)phenol is unique due to the presence of both a phenol group and a methyl-substituted phenyl ring.
Properties
IUPAC Name |
2-(4-methylphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFKRTRYOSBWQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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